molecular formula C12H14ClN3 B1420116 1-[1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine CAS No. 1152950-12-3

1-[1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine

Cat. No.: B1420116
CAS No.: 1152950-12-3
M. Wt: 235.71 g/mol
InChI Key: NWBPYHLNSBNFCA-UHFFFAOYSA-N
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Description

1-[1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chlorophenyl group, a methyl group, and an ethanamine group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-keto ester or diketone under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a chlorophenyl group, which can be done using a chlorophenyl halide in the presence of a base.

    Addition of the ethanamine group: The final step involves the reaction of the intermediate compound with an ethanamine derivative under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This typically includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation products: Corresponding oxides.

    Reduction products: Reduced forms of the compound.

    Substitution products: Compounds with substituted chlorophenyl groups.

Scientific Research Applications

1-[1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The chlorophenyl group and the pyrazole ring play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)ethylamine: A related compound with a similar chlorophenyl group but different overall structure.

    1-(4-chlorophenyl)-2-methyl-1H-pyrazol-3-amine: Another pyrazole derivative with a similar core structure.

Uniqueness

1-[1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a chlorophenyl group, a methyl group, and an ethanamine group attached to a pyrazole ring makes it a versatile compound for various applications.

Properties

IUPAC Name

1-[1-(4-chlorophenyl)-5-methylpyrazol-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3/c1-8(14)12-7-15-16(9(12)2)11-5-3-10(13)4-6-11/h3-8H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBPYHLNSBNFCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)Cl)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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